Cas no 5393-22-6 ((3,4-dihydroxyphenyl) Thiocyanate)

5393-22-6 structure
Nome do Produto:(3,4-dihydroxyphenyl) Thiocyanate
(3,4-dihydroxyphenyl) Thiocyanate Propriedades químicas e físicas
Nomes e Identificadores
-
- (3,4-dihydroxyphenyl) Thiocyanate
- 4-thiocyanato-pyrocatechol
- CTK4J9006
- BRN 2444947
- 4-Thiocyanatopyrocatechol
- Thiocyansaeure-(3.4-dihydroxy-phenylester)
- 3.4-Dihydroxy-1-thiocyanato-benzol
- Thiocyanic acid, 3,4-dihydroxyphenyl ester
- thiocyanic acid,3,4-dihydroxyphenyl ester
- AC1L3T0C
- 4-Thiocyanato-brenzcatechin
- 3,4-Dihydroxyphenyl thiocyanate
- 3,4-Dihydroxy-1-thiocyanato-benzol
- AC1Q4SOW
- NSC4669
- 3.4-Dihydroxy-phenylthiocyanat
- 4-thiocyanato-pyrocatechol; CTK4J9006; BRN 2444947; 4-Thiocyanatopyrocatechol; Thiocyansaeure-(3.4-dihydroxy-phenylester); 3.4-Dihydroxy-1-thiocyanato-benzol; Thiocyanic acid, 3,4-dihydroxyphenyl ester; thiocyanic acid,3,4-dihydroxyphenyl ester; AC1L3T0C; 4-Thiocyanato-brenzcatechin; 3,4-Dihydroxyphenyl thiocyanate; 3,4-Dihydroxy-1-thiocyanato-benzol; AC1Q4SOW; NSC4669; 3.4-Dihydroxy-phenylthiocyanat;
- CU6YCM5UT0
- DS-001384
- DTXSID60202220
- UNII-CU6YCM5UT0
- 4-thiocyanatobenzene-1,2-diol
- NSC 4669
- 3-06-00-06296 (Beilstein Handbook Reference)
- NSC-4669
- 5393-22-6
-
- Inchi: InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H
- Chave InChI: VRLFTHKJVNALNA-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1SC#N)O)O
Propriedades Computadas
- Massa Exacta: 167.00415
- Massa monoisotópica: 167.004099
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 177
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 89.6
Propriedades Experimentais
- Densidade: 1.53
- Ponto de ebulição: 363.3°C at 760 mmHg
- Ponto de Flash: 173.5°C
- Índice de Refracção: 1.708
- PSA: 64.25
- LogP: 1.67098
(3,4-dihydroxyphenyl) Thiocyanate Literatura Relacionada
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
5393-22-6 ((3,4-dihydroxyphenyl) Thiocyanate) Produtos relacionados
- 1981254-63-0(4-Chloro-1-(2-methylpropyl)-5-nitropyrazolo[3,4-b]pyridine)
- 851406-11-6(N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide)
- 895477-18-6(3-(4-chlorophenyl)sulfanyl-N-4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-ylpropanamide)
- 1082928-80-0(1-(4-Fluorophenylsulfonyl)piperidin-4-ol)
- 2168873-05-8((2-{2-(5-ethylpyridin-3-yl)sulfanylethoxy}ethyl)(methyl)amine)
- 243472-78-8(2-CHLORO-3,5,6-TRIPHENYLPYRAZINE)
- 1490176-74-3(1-(5-methyl-1,2-oxazol-4-yl)cyclopropan-1-amine)
- 2172317-16-5(3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid)
- 51944-07-1(Nickel (II) carbonate, typically 99.8% (metals basis))
- 21725-69-9(1,2-benzoxazol-3-ol)
Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
